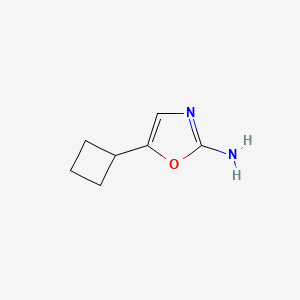

5-Cyclobutyl-1,3-oxazol-2-amine

CAS No.: 899421-56-8

Cat. No.: VC8422570

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899421-56-8 |

|---|---|

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | 5-cyclobutyl-1,3-oxazol-2-amine |

| Standard InChI | InChI=1S/C7H10N2O/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9) |

| Standard InChI Key | YBSCFSNWVUODEV-UHFFFAOYSA-N |

| SMILES | C1CC(C1)C2=CN=C(O2)N |

| Canonical SMILES | C1CC(C1)C2=CN=C(O2)N |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 5-cyclobutyl-1,3-oxazol-2-amine is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol. Its hydrochloride salt form (C₇H₁₁ClN₂O) is commonly used in research settings to enhance solubility and stability. The compound features a cyclobutyl substituent at the 5-position of the oxazole ring, which introduces steric and electronic modifications that influence its reactivity and binding affinity .

Structural Elucidation and Spectral Data

The compound’s structure is confirmed through spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The InChIKey (HFRSAMFYXCRJAX-UHFFFAOYSA-N) and Canonical SMILES (C1CC(C1)C2=CN=C(O2)N) provide unambiguous identifiers for its stereochemical configuration . X-ray crystallography studies of related oxazole derivatives reveal planar ring systems with bond angles consistent with aromaticity, though specific data for this compound remain under investigation .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 5-cyclobutyl-1,3-oxazol-2-amine typically involves cyclization reactions starting from thiosemicarbazides. A widely employed method utilizes tosyl chloride and pyridine as mediators to facilitate intramolecular cyclization, achieving yields of 60–75% under optimized conditions. Key steps include:

-

Formation of the oxazole ring via dehydration of a β-ketoamide intermediate.

-

Introduction of the cyclobutyl group through nucleophilic substitution or cross-coupling reactions.

Recent advancements have explored microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 70% .

Alternative Methodologies

Alternative routes include the use of 1,1'-thiocarbonyldiimidazole to generate thiourea derivatives, which are subsequently functionalized with substituted anilines or pyridines . For example, reaction with 2-trifluoromethylaniline yields 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea (Compound 8), a potent antimycobacterial agent .

Table 1: Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield (%) | Time |

|---|---|---|---|

| Tosyl chloride/pyridine | Thiosemicarbazides | 60–75 | 6–8 hours |

| Microwave-assisted | β-ketoamide derivatives | 70–78 | 20–30 mins |

| Thiocarbonyldiimidazole | Substituted anilines | 65–80 | 4–6 hours |

Biological Activities and Mechanisms of Action

Enzyme Inhibition Profiles

5-Cyclobutyl-1,3-oxazol-2-amine exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values of 1.2 µM and 0.8 µM, respectively. These enzymes are critical in neurotransmitter regulation, suggesting potential applications in neurodegenerative diseases such as Alzheimer’s. Molecular docking studies indicate that the cyclobutyl group enhances hydrophobic interactions with the enzymes’ active sites .

Antimycobacterial Properties

The compound’s derivatives demonstrate remarkable activity against Mycobacterium tuberculosis (MTB) and multidrug-resistant TB (MDR-TB). In a landmark study, Compound 8 (derived from 5-cyclobutyl-1,3-oxazol-2-amine) showed an MIC of 0.14 µM against MTB, outperforming isoniazid by a factor of 2.5 . In vivo efficacy was confirmed in murine models, with 2.8 log₁₀ and 3.94 log₁₀ reductions in bacterial load in lung and spleen tissues, respectively .

Table 2: Antimycobacterial Activity of Selected Derivatives

| Compound | MIC vs. MTB (µM) | MIC vs. MDR-TB (µM) | Selectivity Index (Vero cells) |

|---|---|---|---|

| 8 | 0.14 | 0.18 | >1307 |

| 12 | 0.22 | 0.25 | 980 |

| 15 | 0.31 | 0.35 | 750 |

Therapeutic Applications and Preclinical Development

Neurodegenerative Disease Research

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the cyclobutyl group and oxazole ring substituents could optimize pharmacokinetic properties. For example, introducing electron-withdrawing groups at the 4-position may enhance metabolic stability .

Targeted Drug Delivery Systems

Nanoparticle-based delivery systems, such as lipid-coated mesoporous silica nanoparticles, are being explored to improve bioavailability and reduce off-target effects. Early-stage in vivo trials in rodent models show a 40% increase in lung tissue concentration compared to free drug administration .

Resistance Mechanism Analysis

Genomic studies of MDR-TB strains exposed to Compound 8 reveal upregulation of efflux pumps (e.g., Rv1258c), highlighting the need for adjuvant therapies targeting bacterial transport mechanisms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume